N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
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Description
Scientific Research Applications
Structural Analysis and Synthesis Techniques
The structural characteristics and synthesis methods of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide have been explored extensively. For instance, the solid-state tautomeric structure and refinement of similar HIV integrase inhibitors have been elucidated using single-crystal X-ray crystallography. This technique confirmed the existence of specific tautomeric forms in the solid state, which was corroborated by high-field NMR correlation spectroscopy, indicating the same tautomer exists in solution as in the solid state (Bacsa et al., 2013).
Biological Activities
Research has also delved into the synthesis and evaluation of the biological activity of compounds bearing structural similarities. These studies have included the development of novel compounds with potential antibacterial and antifungal properties (Patel & Dhameliya, 2010), as well as the synthesis of derivatives for anticancer and antioxidant activities. Some compounds have shown promising results in inhibiting the growth of various cancer cell lines and effectively scavenging free radicals, indicating potential therapeutic applications in conditions like cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).
Antimicrobial Applications
Further studies have focused on the antimicrobial efficacy of synthesized compounds, demonstrating significant activity against a range of bacteria and fungi. The incorporation of specific functional groups, such as fluorine atoms, has been found to enhance antimicrobial activity, suggesting the importance of molecular modification in the design of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-14-2-4-15(5-3-14)11-26-12-16(6-9-20(26)27)21(28)24-25-22(29)23-17-7-8-18-19(10-17)31-13-30-18/h2-10,12H,11,13H2,1H3,(H,24,28)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWFKSXSHSTAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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